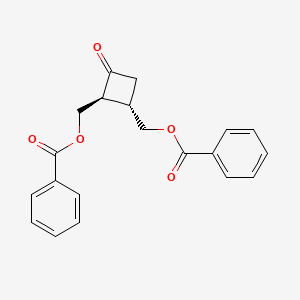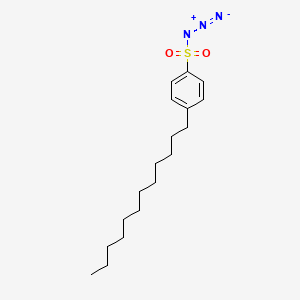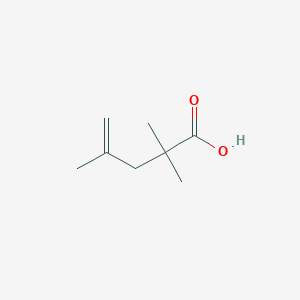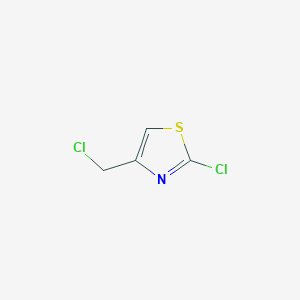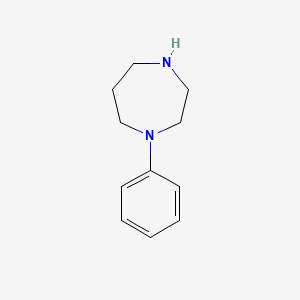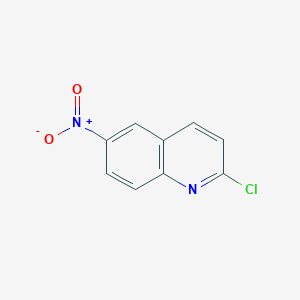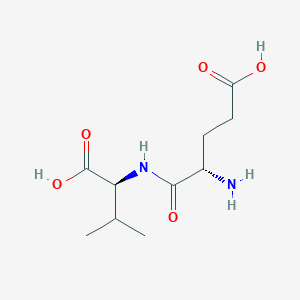
Glutamylvaline
Übersicht
Beschreibung
Glutamylvaline, also known as Gamma-Glu-Val, is a glutamyl-L-amino acid that is the N- (L-gamma-glutamyl) derivative of L-leucine . It plays a role as a human metabolite .
Synthesis Analysis
The synthesis of gamma-Glu-Val involves bacterial gamma-glutamyltranspeptidase (GGT) and has been developed as an enzymatic method . Polyglutamylation, a posttranslational modification (PTM) that adds several glutamates on glutamate residues in the form of conjugated peptide chains, is carried out by a family of enzymes known as polyglutamylases .
Molecular Structure Analysis
The molecular formula of Glutamylvaline is C10H18N2O5 . The molecular weight is 246.26 g/mol . The InChI is 1S/C10H18N2O5/c1-5(2)8(10(16)17)12-9(15)6(11)3-4-7(13)14/h5-6,8H,3-4,11H2,1-2H3,(H,12,15)(H,13,14)(H,16,17) .
Chemical Reactions Analysis
Polyglutamylation is a posttranslational modification (PTM) that adds glutamates on glutamate residues in the form of conjugated peptide chains by a family of enzymes known as polyglutamylases . The glutamylation reaction starts with the formation of a covalent bond between the amino group and the γ-carboxyl group of glutamate in the primary protein chain .
Physical And Chemical Properties Analysis
The physical and chemical properties of Glutamylvaline include a molecular weight of 246.26 g/mol, a XLogP3 of -3.9, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 6, a rotatable bond count of 7, an exact mass of 246.12157168 g/mol, a monoisotopic mass of 246.12157168 g/mol, a topological polar surface area of 130 Ų, a heavy atom count of 17, and a formal charge of 0 .
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Peptide Synthesis
H-Glu-Val-OH, also known as Glutamylvaline, is utilized in coordination chemistry as a ligand to form complexes with metals like scandium. This property is exploited in peptide synthesis, where it demonstrates strong interactions with other molecules such as nitrate, serine, and formiate .
Anti-Aging Skincare
In the cosmetic industry, derivatives of Glutamylvaline are used in anti-aging skincare products. For example, Trifluoroacetyl-tripeptide-2, which contains a sequence similar to Glutamylvaline, has been shown to have significant anti-wrinkle and skin firming effects .
Prodrug Development
The transpeptidation activity of bacterial γ-glutamyltranspeptidases can be harnessed to produce prodrugs for Parkinson’s disease using Glutamylvaline. This application is crucial in developing more effective therapeutic agents .
Flavor Enhancement
Glutamylvaline is involved in the enzymatic production of kokumi compounds, which are used as flavor enhancers in the food industry. These compounds add depth and complexity to the taste of various foods .
Dietary Anti-Inflammatory Applications
The peptide γ-glutamyl valine (γ-EV), found naturally in dry edible beans, has been studied for its anti-inflammatory properties. Research suggests that γ-EV can be transported across epithelial cells, indicating its potential as a dietary anti-inflammatory agent .
Eigenschaften
IUPAC Name |
(4S)-4-amino-5-[[(1S)-1-carboxy-2-methylpropyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5/c1-5(2)8(10(16)17)12-9(15)6(11)3-4-7(13)14/h5-6,8H,3-4,11H2,1-2H3,(H,12,15)(H,13,14)(H,16,17)/t6-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITLTJHOQZFJGG-XPUUQOCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60974314 | |
| Record name | L-Glu-L-Val | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60974314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glutamylvaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028832 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Glutamyl-Valine | |
CAS RN |
5879-06-1 | |
| Record name | L-Glutamyl-L-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5879-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Glu-L-Val | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60974314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glutamylvaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028832 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does γ-Glu-Val exert its effects?
A1: γ-Glu-Val has been identified as a potential "kokumi" peptide, a class of compounds known to enhance flavor palatability without having a distinct taste of their own [, , ]. While the exact mechanism of kokumi taste perception is still under investigation, research suggests that γ-Glu-Val interacts with the Calcium-Sensing Receptor (CaSR) [, , ]. This receptor, found in various tissues including taste buds, plays a role in sensing extracellular calcium concentrations. Upon activation, CaSR initiates downstream signaling cascades that contribute to diverse physiological effects.
Q2: What are the downstream effects of γ-Glu-Val's interaction with CaSR?
A2: Activation of CaSR by γ-Glu-Val has been linked to various cellular responses, including:
- Enhancement of other taste modalities: γ-Glu-Val may amplify the perception of basic tastes like umami, salty, and sweet, contributing to a more complex and palatable flavor profile [, , ].
- Regulation of adipocyte function: Research indicates γ-Glu-Val might play a role in adipocyte metabolism and inflammation through CaSR activation []. This area warrants further exploration for potential applications in metabolic disorders.
- Modulation of gastrointestinal function: While more research is needed, some studies suggest potential roles for calcium receptor activators, like γ-Glu-Val, in influencing bicarbonate secretion in the digestive tract and potentially impacting diarrhea [, , ].
Q3: What is the molecular formula and weight of γ-Glu-Val?
A3: The molecular formula of γ-Glu-Val is C10H18N2O5. Its molecular weight is 246.26 g/mol.
Q4: Is there any spectroscopic data available for γ-Glu-Val?
A4: While specific spectroscopic data for γ-Glu-Val is limited in the provided research papers, structural characterization and analysis have been performed using techniques like high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC/MS/MS) after derivatization with 6-aminoquinoyl-N-hydroxysuccinimidyl-carbamate (AQC) [, ]. These methods allow for the identification and quantification of γ-Glu-Val in complex mixtures like food samples.
Q5: How do structural modifications of γ-Glu-Val influence its activity?
A5: While detailed SAR studies specifically focused on γ-Glu-Val are not extensively covered in the provided papers, some insights can be drawn:
- Importance of the γ-glutamyl moiety: The presence of the γ-glutamyl group appears crucial for the kokumi activity of γ-Glu-Val [, , ]. Analogous dipeptides lacking this group, or with modifications at the γ-glutamyl position, may exhibit altered or diminished activity.
- Influence of the amino acid side chain: The valine residue in γ-Glu-Val likely contributes to binding affinity and selectivity towards CaSR []. Modifications or substitutions at this position could impact its interaction with the receptor and subsequent downstream effects.
Q6: What is the significance of the stereochemistry of the amino acids in γ-Glu-Val?
A6: Research using the fleshfly labellar sugar receptor, which has some similarities to the human CaSR, demonstrated that the L-L isomer of γ-Glu-Val was significantly more effective in eliciting a response compared to other stereoisomers []. This suggests that the stereochemistry of the amino acids in γ-Glu-Val plays a crucial role in its interaction with the receptor and its biological activity.
Q7: Are there any formulation strategies to improve the stability, solubility, or bioavailability of γ-Glu-Val?
A7: The provided research papers primarily focus on identifying and characterizing γ-Glu-Val in various food sources and exploring its biological activity. Detailed investigations into specific formulation strategies to enhance its stability, solubility, or bioavailability are not explicitly discussed.
Q8: What is known about the material compatibility of γ-Glu-Val?
A8: The research papers provided do not delve into the material compatibility of γ-Glu-Val in different settings. Further research is required to assess its compatibility with various materials if intended for applications beyond food science.
Q9: What are the potential applications of γ-Glu-Val?
A9: Based on the research findings, γ-Glu-Val holds potential in the following areas:
- Food industry: As a naturally occurring kokumi peptide, γ-Glu-Val has the potential to enhance the flavor and palatability of various food products [, , ]. It could be particularly valuable in developing low-fat or salt-reduced foods where maintaining flavor intensity is crucial [].
- Pharmaceutical and nutraceutical sectors: The potential role of γ-Glu-Val in influencing CaSR activity warrants further investigation for possible applications in addressing metabolic disorders, gastrointestinal conditions, or even taste disorders [, , , ].
Q10: How is γ-Glu-Val typically analyzed and quantified?
A11: γ-Glu-Val is commonly analyzed and quantified in complex mixtures, such as food samples, using techniques like high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC/MS/MS) [, ]. Derivatization with reagents like 6-aminoquinoyl-N-hydroxysuccinimidyl-carbamate (AQC) is often employed to enhance detection sensitivity [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




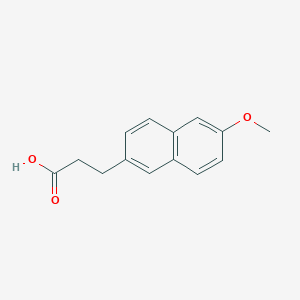
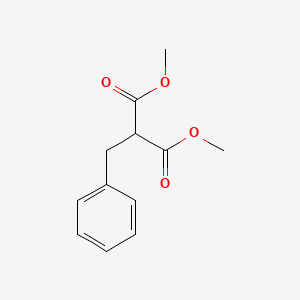

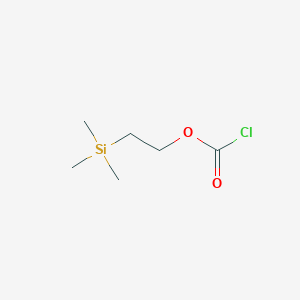
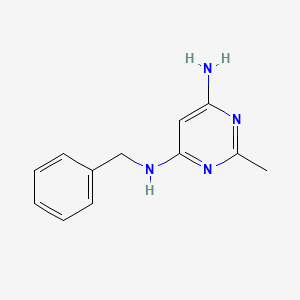
![(1aR,2S,3aR,7aR,7bR)-2-Methoxy-6-phenylhexahydrooxireno[2',3':4,5]pyrano[3,2-d][1,3]dioxine](/img/structure/B1366712.png)

